4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester
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Overview
Description
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester is a complex organic compound that features a combination of functional groups, including an amino group, a nitro group, and a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of the amino group using di-tert-butyl dicarbonate to form the tert-butoxycarbonyl-protected amino group. This is followed by nitration to introduce the nitro group and subsequent coupling reactions to form the final ester product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and bases like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions include the corresponding amines, carboxylic acids, and deprotected amino compounds.
Scientific Research Applications
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester involves its interaction with various molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid: Similar structure but lacks the ester group.
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid ethyl ester: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The uniqueness of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the tert-butoxycarbonyl group provides protection during synthesis, making it a valuable intermediate in organic chemistry .
Biological Activity
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester (often abbreviated as Boc-NO2-Ala-OMe) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by data tables and relevant research findings.
- Molecular Formula : C15H21N3O6
- Molar Mass : 339.34 g/mol
- CAS Number : 1214179-85-7
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis to protect amino groups during reactions. The presence of the nitro group on the aromatic ring contributes to its reactivity and biological profile.
Synthesis
The synthesis of Boc-NO2-Ala-OMe typically involves the following steps:
- Protection of the amino group using the Boc group.
- Introduction of the nitro group via electrophilic aromatic substitution.
- Methyl ester formation through esterification reactions.
These steps can be optimized to yield high purity and yield of the final product.
Antimicrobial Properties
Recent studies have indicated that derivatives of amino acids with nitro groups exhibit varying degrees of antimicrobial activity. While specific data on Boc-NO2-Ala-OMe is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, triazole derivatives synthesized from similar amino acids demonstrated weak cytotoxicity but no significant antimicrobial activity against tested strains like Escherichia coli and Staphylococcus aureus .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary assays on related triazole bis-amino acids indicated that while some showed weak cytotoxic effects (cell viability between 50-61%), others were completely inactive . It remains to be seen how Boc-NO2-Ala-OMe compares in this regard.
Study 1: Triazole Derivatives
A study focusing on a library of amino acid-based triazoles highlighted that modifications to the amino acid structure could influence both cytotoxicity and antimicrobial properties. The unprotected triazole bis-amino acids exhibited low cytotoxicity, suggesting that structural modifications can enhance biocompatibility .
Compound Type | Cell Viability (%) | Antimicrobial Activity |
---|---|---|
Unprotected Triazoles | 50 - 61 | None |
Protected Triazoles | Close to 100 | None |
Study 2: Structure-Activity Relationship (SAR)
A comparative SAR study on various nitro-substituted amino acids provided insights into how different substituents affect biological activity. The presence of electron-withdrawing groups like nitro can enhance or diminish activity depending on their position relative to the active site in microbial targets .
Properties
IUPAC Name |
methyl 4-(4-amino-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6/c1-16(2,3)25-15(21)18-12(14(20)24-4)8-6-10-5-7-11(17)13(9-10)19(22)23/h5,7,9,12H,6,8,17H2,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGYEFFIXYNZNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.